molecular formula C10H13N5O4 B1618874 9-beta-D-Xylofuranosyladenine CAS No. 524-69-6

9-beta-D-Xylofuranosyladenine

Cat. No.: B1618874
CAS No.: 524-69-6
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-GAWUUDPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Beta-D-Xylofuranosyl-Adenine typically involves the glycosylation of adenine with xylofuranose. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond.

Industrial Production Methods: Industrial production of 9-Beta-D-Xylofuranosyl-Adenine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: 9-Beta-D-Xylofuranosyl-Adenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted purine nucleosides .

Scientific Research Applications

Chemistry: In chemistry, 9-Beta-D-Xylofuranosyl-Adenine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .

Biology: In biological research, this compound is studied for its effects on nucleotide metabolism. It has been shown to inhibit certain enzymes involved in nucleotide synthesis, making it a valuable tool for studying cellular processes .

Medicine: Its ability to interfere with nucleotide metabolism can inhibit the replication of viruses and the growth of cancer cells .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and other biologically active compounds. Its unique properties make it a valuable intermediate in the synthesis of various drugs .

Mechanism of Action

The mechanism of action of 9-Beta-D-Xylofuranosyl-Adenine involves its incorporation into nucleotide metabolism pathways. It acts as an analog of adenosine, interfering with the synthesis and function of nucleotides. This interference can inhibit the replication of viruses and the growth of cancer cells by disrupting their nucleotide metabolism .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 9-Beta-D-Xylofuranosyl-Adenine is unique due to its specific glycosidic bond and its ability to inhibit nucleotide metabolism. This makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTQYFTABQOQ-GAWUUDPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859028
Record name Adenine xyloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-69-6
Record name 9-β-D-Xylofuranosyladenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenine xyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenine xyloside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-beta-D-Xylofuranosyladenine
Reactant of Route 2
9-beta-D-Xylofuranosyladenine
Reactant of Route 3
9-beta-D-Xylofuranosyladenine
Reactant of Route 4
9-beta-D-Xylofuranosyladenine
Reactant of Route 5
9-beta-D-Xylofuranosyladenine
Reactant of Route 6
Reactant of Route 6
9-beta-D-Xylofuranosyladenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.